An In-depth Technical Guide to R 56865: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to R 56865: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 56865 is a novel synthetic compound demonstrating significant cytoprotective, anti-ischemic, and antiarrhythmic properties. Its multifaceted pharmacological profile, primarily attributed to its effects on calcium ion influx and alpha 1-adrenoceptor modulation, positions it as a compound of interest for further investigation in cardiovascular and neuroprotective research. This document provides a comprehensive overview of the chemical identity, physicochemical and pharmacological properties, and known mechanisms of action of R 56865, supplemented with detailed experimental considerations.
Chemical Identity and Structure
R 56865 is chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine. Its structure incorporates a benzothiazole, a piperidine, and a fluorophenoxybutyl moiety, contributing to its unique pharmacological activity.
Table 1: Chemical Identifiers of R 56865
| Identifier | Value |
| IUPAC Name | N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine |
| Molecular Formula | C23H28FN3OS |
| SMILES | CN(c1nc2ccccc2s1)C3CCN(CCCCoc4ccc(F)cc4)CC3 |
| InChI | InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of R 56865 are not extensively available in publicly accessible literature. The following table summarizes predicted and known properties.
Table 2: Physicochemical Properties of R 56865
| Property | Value | Source |
| Molecular Weight | 413.55 g/mol | Calculated |
| Monoisotopic Mass | 413.193726 g/mol | Calculated |
| XLogP3-AA | 5.9 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 8 | Predicted |
| Topological Polar Surface Area | 44.8 Ų | Predicted |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacological Properties and Mechanism of Action
R 56865 exhibits a complex pharmacological profile, primarily characterized by its influence on cellular calcium homeostasis and adrenergic signaling.
Calcium Channel Modulation
R 56865 has been shown to be a weak inhibitor of K+-induced Ca2+ influx. However, its effect on noradrenaline (NA)-induced Ca2+ influx is negligible. The discrepancy in its effects on K+-induced contractions and 45Ca uptake suggests a potential mechanism involving the inhibition of 45Ca uptake from the cytosol into intracellular stores, rather than a direct blockade of plasma membrane calcium channels.
Alpha 1-Adrenoceptor Interaction
The compound demonstrates a significant interaction with alpha 1-adrenoceptor-mediated contractions. It causes a potent, dose-dependent rightward shift and a depression of the maximum of the concentration-response curve for NA-induced contractions. This suggests an antagonistic action at a site distinct from the NA-binding site on the alpha 1-adrenoceptor, pointing towards a non-competitive or allosteric mode of inhibition.
Anti-ischemic and Antiarrhythmic Effects
In preclinical models of myocardial ischemia-reperfusion injury, R 56865 has demonstrated dose-dependent protective effects. It effectively prevents ischemia-induced ST-segment elevation and reduces the incidence of reperfusion-induced ventricular arrhythmias. These cardioprotective effects are not associated with significant changes in systemic blood pressure or heart rate, suggesting a direct action on the ischemic tissue.
Signaling Pathways
The precise signaling pathways modulated by R 56865 are still under investigation. However, based on its pharmacological effects, two primary pathways are implicated.
Figure 1: Postulated signaling pathways affected by R 56865.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of R 56865 are proprietary and not fully disclosed in the public domain. However, based on published studies, the following outlines general methodologies that would be employed.
Assessment of Vasoactive Properties in Isolated Aortic Rings
This protocol is designed to evaluate the effects of R 56865 on vascular smooth muscle contraction.
